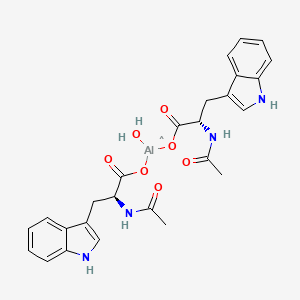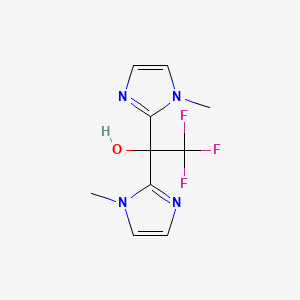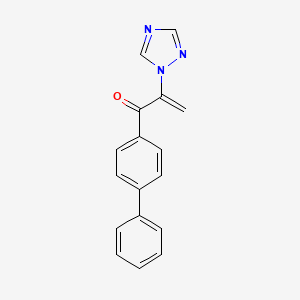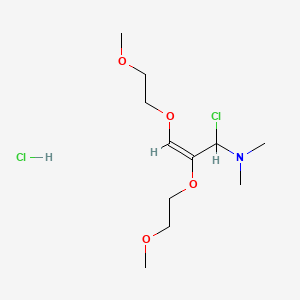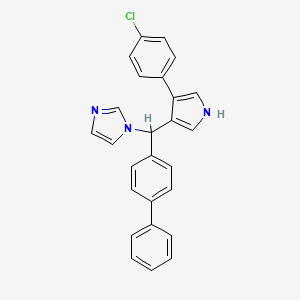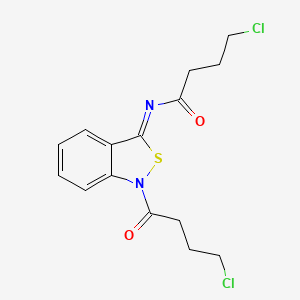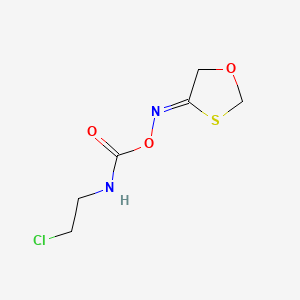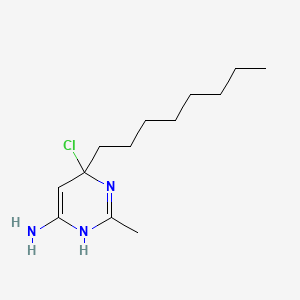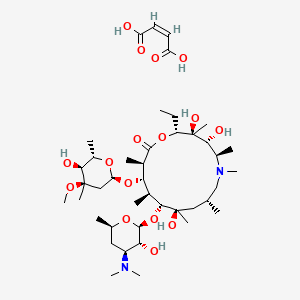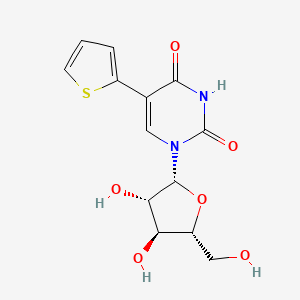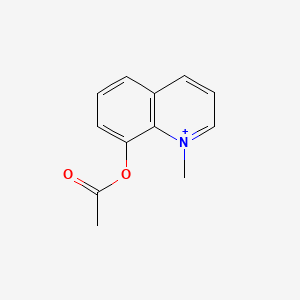
8-(Acetyloxy)-1-methyl-quinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Acetyloxy)-1-methyl-quinolinium is a quinoline derivative characterized by the presence of an acetyloxy group at the 8th position and a methyl group at the 1st position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Acetyloxy)-1-methyl-quinolinium typically involves the acetylation of 8-hydroxy-1-methyl-quinoline. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:
Reagents: 8-hydroxy-1-methyl-quinoline, acetic anhydride, pyridine
Solvent: Anhydrous conditions are preferred
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete acetylation
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Acetyloxy)-1-methyl-quinolinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield 1-methyl-quinoline derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: 1-methyl-quinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Applications De Recherche Scientifique
8-(Acetyloxy)-1-methyl-quinolinium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The mechanism of action of 8-(Acetyloxy)-1-methyl-quinolinium involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then interact with various biological molecules. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: Lacks the acetyloxy group but shares the quinoline core structure.
1-Methylquinoline: Lacks the acetyloxy group but has a similar methyl substitution.
8-Acetyloxyquinoline: Similar acetyloxy substitution but lacks the methyl group at the 1st position.
Uniqueness
8-(Acetyloxy)-1-methyl-quinolinium is unique due to the combination of both acetyloxy and methyl groups, which confer distinct chemical properties and potential biological activities
Propriétés
Numéro CAS |
27452-38-6 |
|---|---|
Formule moléculaire |
C12H12NO2+ |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
(1-methylquinolin-1-ium-8-yl) acetate |
InChI |
InChI=1S/C12H12NO2/c1-9(14)15-11-7-3-5-10-6-4-8-13(2)12(10)11/h3-8H,1-2H3/q+1 |
Clé InChI |
DJMBTVQYVRRVEO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC2=C1[N+](=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,3-Trichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acrylamide](/img/structure/B12686429.png)
